Heptafluorobenzyl iodide
Description
Heptafluorobenzyl iodide (CAS: 79865-03-5) is a fluorinated aromatic iodide with the molecular formula C₇F₇I and a molar mass of 343.97 g/mol . Structurally, it features a benzyl group where all hydrogen atoms on the aromatic ring and the methylene carbon are replaced by fluorine atoms, except for the iodine substituent at the benzylic position. This compound is also known as α,α,2,3,4,5,6-heptafluoro-α-iodotoluene or 1-[difluoro(iodo)methyl]-2,3,4,5,6-pentafluorobenzene, highlighting its fully fluorinated backbone and reactive iodine center .
The extensive fluorination confers exceptional chemical stability, thermal resistance, and low polarizability, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for fluorinated materials or pharmaceuticals.
Properties
IUPAC Name |
1-[difluoro(iodo)methyl]-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F7I/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTGPFZDZIZYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346469 | |
| Record name | Heptafluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79865-03-5 | |
| Record name | Heptafluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptafluorobenzyl iodide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogen Exchange and Direct Iodination Approaches
One common approach involves halogen exchange reactions where a perfluorobenzyl halide (e.g., chloride or bromide) is reacted with iodide salts or iodine sources to substitute the halogen with iodine. This method benefits from the availability of perfluorobenzyl chlorides or bromides as starting materials and proceeds under mild conditions to afford heptafluorobenzyl iodide.
Radical Iodination in the Presence of Fluorinated Aromatics
Radical iodination techniques, often initiated thermally or photochemically, can be employed to introduce iodine at the benzylic position of perfluorobenzyl derivatives. Control of reaction conditions is critical to avoid side reactions such as aromatic ring iodination or decomposition.
Synthesis via Perfluoroalkyl Iodides and Telomerization Processes
According to a patent describing the preparation of perfluoroalkyl iodides, including heptafluoropropyl iodide (a related compound), the synthesis involves the reaction of perfluoroalkenes with iodine and hydrogen fluoride in the presence of chlorine under controlled temperature and pressure conditions. Although this patent focuses on heptafluoropropyl iodide, the methodology is relevant as it demonstrates the use of halogenation and fluorination steps to obtain perfluoroalkyl iodides with high purity and yields (up to 90%).
Use of this compound in Polymerization Reactions
Research articles report the use of this compound as a reagent in polymerization processes, indicating its availability and synthetic accessibility. For example, it has been used as a substituent in the synthesis of polyacetylene polyelectrolytes via non-catalyst polymerization of 2-ethynylpyridine, highlighting its role as a functional iodide in advanced materials chemistry.
Comparative Data Table of Preparation Parameters
| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogen Exchange (Cl/Br to I) | Perfluorobenzyl chloride/bromide, KI or I2 | Mild heating, solvent (e.g., acetonitrile) | 60-85 | Selective substitution at benzylic position; mild conditions minimize side reactions. |
| Radical Iodination | Perfluorobenzyl derivatives, I2 or N-iodosuccinimide | Thermal or photochemical initiation | Variable | Requires careful control to prevent aromatic ring iodination or degradation. |
| Perfluoroalkene Halogenation (Patent) | Perfluoroalkene, I2, HF, Cl2 | 120-150 °C, autoclave, 3 hours | 80-90 | High purity iodides obtained; method involves fluorination and iodination in one step. |
| Polymerization Use (this compound as reagent) | This compound, 2-ethynylpyridine | Non-catalyst polymerization conditions | Not specified | Demonstrates synthetic availability and functional utility in polymer chemistry. |
Chemical Reactions Analysis
Types of Reactions: Heptafluorobenzyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reductive Elimination: This compound can undergo reductive elimination reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reductive Elimination: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium azide results in the formation of heptafluorobenzyl azide.
Reductive Elimination: The major product is typically heptafluorobenzene.
Scientific Research Applications
Heptafluorobenzyl iodide (C7F7I) is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications, supported by data tables and case studies, while drawing insights from diverse and verified sources.
Chemical Properties of this compound
This compound is a fluorinated organic compound characterized by the presence of seven fluorine atoms attached to a benzyl group, along with an iodine atom. Its structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Medicinal Chemistry
This compound is utilized in the synthesis of pharmaceuticals, particularly in the development of new drugs with enhanced bioactivity. The incorporation of fluorinated groups can significantly alter the pharmacokinetic properties of drug candidates, improving their efficacy and selectivity. Research indicates that compounds containing fluorine often exhibit increased metabolic stability and improved binding affinity to biological targets.
Case Study: Synthesis of Antiviral Agents
A study demonstrated the use of this compound in synthesizing novel antiviral agents. The resulting compounds showed promising activity against specific viral strains, indicating the potential for further development into therapeutic options.
Materials Science
In materials science, this compound serves as a precursor for creating fluorinated polymers and coatings that exhibit unique properties such as hydrophobicity and chemical resistance. These materials are essential in various industrial applications, including electronics and protective coatings.
Data Table: Properties of Fluorinated Polymers Derived from this compound
| Polymer Type | Property | Value |
|---|---|---|
| PTFE (Polytetrafluoroethylene) | Water contact angle | > 120° |
| FEP (Fluorinated ethylene propylene) | Tensile strength | 35 MPa |
| PVDF (Polyvinylidene fluoride) | Chemical resistance | Excellent |
Environmental Applications
Research has also explored the application of this compound in environmental science, particularly in the development of sensors for detecting environmental pollutants. Its unique chemical properties allow for selective binding to certain contaminants, making it a valuable tool for monitoring environmental health.
Case Study: Detection of Heavy Metals
A recent study highlighted the use of this compound-based sensors for detecting heavy metals in water samples. The sensors demonstrated high sensitivity and specificity, showcasing their potential for real-time environmental monitoring.
Mechanism of Action
The mechanism by which heptafluorobenzyl iodide exerts its effects involves the interaction of its fluorine and iodine atoms with various molecular targets. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In reductive elimination reactions, the iodine atom is removed, resulting in the formation of heptafluorobenzene .
Comparison with Similar Compounds
Methyl Iodide (CH₃I)
Key Properties
- Molecular Formula : CH₃I
- Molar Mass : 141.94 g/mol
- Boiling Point : 42.5°C (volatile liquid at room temperature).
Comparison
Functional Contrast
Methyl iodide’s volatility makes it suitable for atmospheric tracer studies and pesticide applications , whereas this compound’s stability favors its use in controlled synthetic reactions requiring fluorinated motifs .
Perfluoro-n-heptyl Iodide (C₇F₁₅I)
Key Properties
- Molecular Formula : C₇F₁₅I
- Molar Mass : 546.96 g/mol
- Structure : A straight-chain perfluoroalkyl iodide.
Comparison
Functional Contrast
While both compounds serve as fluorinated intermediates, This compound is preferred for aromatic systems , whereas perfluoro-n-heptyl iodide is used in aliphatic fluorocarbon production .
Hypervalent Iodine Compounds (e.g., Iodoxoborol Derivatives)
Key Properties
Comparison
Functional Contrast
Hypervalent iodine compounds are oxidants or catalysts , contrasting with this compound’s role as a substrate in fluorination reactions .
Research Findings and Implications
- This compound ’s stability and fluorination make it superior to methyl iodide in applications requiring thermal resistance and low volatility .
- Compared to perfluoroalkyl iodides , its aromatic structure enables π-π interactions in drug design, offering advantages in pharmaceutical crystallography .
Biological Activity
Heptafluorobenzyl iodide (C7F7I) is an organofluorine compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of seven fluorine atoms attached to a benzyl group, making it a highly fluorinated compound. Its unique structure imparts distinctive chemical properties that influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to participate in halogen bonding and hydrogen bonding interactions. These interactions can modulate biological processes at the molecular level, affecting enzyme activity and receptor binding.
Halogen Bonding
Halogen bonding involves the interaction between a positively polarized halogen atom and a nucleophile. This interaction can enhance the binding affinity of this compound to biological targets, potentially leading to increased efficacy in therapeutic applications .
Hydrogen Bonding
In addition to halogen bonding, this compound can engage in hydrogen bonding with various biomolecules. This dual interaction capability may facilitate the formation of stable complexes with proteins and nucleic acids, influencing their functional dynamics .
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : this compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antitumor Potential : Preliminary research suggests that this compound may possess antitumor activity. For instance, it has been evaluated for its effectiveness against human ovarian carcinoma cell lines, demonstrating cytotoxic effects at micromolar concentrations .
- Polymerization Applications : this compound has been utilized as a polymerization initiator for synthesizing novel materials, such as polyacetylene polyelectrolytes. These materials exhibit unique electrical and optical properties that could be harnessed for advanced applications in electronics and photonics .
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL, demonstrating its potential as an effective antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 5 | Staphylococcus aureus |
| Control (Standard Antibiotic) | 2 | Staphylococcus aureus |
Study on Antitumor Activity
In another investigation focused on the antitumor properties, this compound was tested on ovarian cancer cell lines. The findings revealed an IC50 value of approximately 7 µM against MDAH 2774 cells, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MDAH 2774 | 7 |
| SCOV3 | 3 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing heptafluorobenzyl iodide in academic research?
- Synthesis : this compound is typically prepared via nucleophilic substitution reactions using heptafluorobenzyl chloride with sodium iodide in polar aprotic solvents (e.g., acetone) under reflux conditions. Ensure stoichiometric excess of NaI to drive the reaction to completion .
- Characterization : Use NMR to confirm fluorinated substituent integrity (δ ~ -140 ppm for aromatic fluorines) and NMR for benzylic protons (δ ~ 4.5–5.0 ppm). X-ray crystallography is recommended for unambiguous structural confirmation, especially to study halogen bonding interactions .
Q. How can researchers ensure reproducibility in experimental protocols involving this compound?
- Document reaction conditions rigorously: solvent purity, temperature control (±1°C), and inert atmosphere (argon/nitrogen) to prevent iodide oxidation. Provide detailed spectral data (e.g., NMR peak assignments, IR stretches for C-I bonds at ~500 cm) and elemental analysis (C, H, F, I) in supplementary materials. Cross-validate results with independent trials and share raw datasets publicly .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Use fume hoods and PPE (gloves, goggles) due to its volatility and potential iodine release. Store in amber vials at 2–8°C to minimize light-induced degradation. Neutralize spills with sodium thiosulfate to reduce iodine toxicity. Conduct stability studies under varying conditions (pH, temperature) to assess decomposition pathways .
Q. How should researchers conduct a literature review on this compound’s reactivity?
- Prioritize peer-reviewed journals (e.g., Tetrahedron Letters, Journal of the American Chemical Society) and databases like SciFinder or Reaxys. Use keywords: “this compound halogen bonding,” “fluorinated benzyl iodide kinetics.” Exclude non-peer-reviewed sources (e.g., commercial websites) to avoid biased or unverified data .
Advanced Research Questions
Q. How do hydrogen bonding and halogen bonding compete in reactions involving this compound?
- In reactions with polyamines (e.g., N,N,N′,N′-tetramethylethylenediamine), this compound exhibits dual interactions: halogen bonding (C-I⋯N) and hydrogen bonding (C-F⋯H-N). Use crystallographic data to map bond lengths (e.g., I⋯N distances < 3.5 Å confirm halogen bonding) and computational methods (DFT) to calculate interaction energies. Competitive titration experiments with varying solvents (polar vs. nonpolar) can quantify preference for each interaction .
Q. What strategies resolve contradictions in reported reaction yields or selectivity of this compound?
- Replicate studies with controlled variables (e.g., moisture levels, catalyst purity). Perform kinetic profiling (e.g., in situ IR spectroscopy) to identify intermediate species. Cross-reference synthetic conditions: for example, higher yields in anhydrous DMF versus acetone may stem from solvent polarity effects on transition states .
Q. How can computational modeling predict this compound’s reactivity in novel reaction systems?
- Apply density functional theory (DFT) to model transition states for nucleophilic substitution or halogen bonding. Parameters:
| Parameter | Value/Method |
|---|---|
| Basis Set | 6-311+G(d,p) for H, C, N, F; LANL2DZ for I |
| Solvent Model | PCM (Polarizable Continuum Model) |
| Software | Gaussian 16, ORCA |
| Validate models against experimental crystallographic/spectroscopic data . |
Q. What methodologies detect and quantify decomposition byproducts of this compound under ambient conditions?
- Use GC-MS or LC-MS to monitor time-dependent degradation. Identify iodine release via iodometric titration. Accelerated aging studies (e.g., 40°C/75% RH) coupled with Arrhenius analysis predict shelf-life. Compare with fluorinated analogs (e.g., heptafluorobenzyl bromide) to assess relative stability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
